2-(4-Heptylbenzoyl)pyridine
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Heptylbenzoyl)pyridine” were not found, pyridines in general are known to undergo various types of reactions. For instance, they can undergo electrophilic aromatic substitution reactions, though less readily due to their electron-deficient nature .
Scientific Research Applications
DNA Binding Agents
Pyridine derivatives, such as symmetric bis-2-(pyridyl)-1H-benzimidazoles, have been studied for their DNA binding capabilities. These molecules demonstrate AT-specific DNA binding similar to the bisbenzimidazole compound Hoechst 33258. The binding affinities to double-stranded DNA vary among different pyridine derivatized bisbenzimidazoles, with certain derivatives showing significantly higher affinities. This suggests potential applications in molecular biology and genetics, where specific interactions with DNA are crucial (Chaudhuri, Ganguly, & Bhattacharya, 2007).
Coordination Chemistry
Pyridine N-functionalized carbene ligands have been utilized in the synthesis and structural characterization of copper(I) imidazol-2-ylidene complexes. These complexes exhibit structural diversity and potential applications in catalysis and materials science, highlighting the versatility of pyridine derivatives in coordination chemistry (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001).
Fluorescent Probes
Certain imidazo[1,2-a]pyridine derivatives, resulting from the reaction of β-lactam carbenes with 2-pyridyl isonitriles, have been identified as efficient fluorescent probes for mercury ion detection. This indicates the potential of pyridine derivatives in environmental monitoring and analytical chemistry for detecting heavy metals in various media (Shao, Pang, Yan, Shi, & Cheng, 2011).
Metal-Organic Frameworks (MOFs)
Research into anionic In(III)-based metal-organic frameworks (MOFs) with double Lewis pyridine sites has demonstrated their efficiency as adsorbents for the selective removal of organic cationic dyes. This underscores the utility of pyridine derivatives in designing materials for water purification and environmental remediation (Yang, Wang, Chen, Xie, & Li, 2019).
Supramolecular Chemistry
Pyridine coupled mono and bisbenzimidazoles have been explored as supramolecular gelators. Their gelation properties, responsive to specific metal ions, suggest applications in selective metal ion sensing and ionic conductivity, contributing to advancements in sensor technology and materials science (Panja, Bhattacharya, & Ghosh, 2018).
Future Directions
While specific future directions for “2-(4-Heptylbenzoyl)pyridine” were not found, there is ongoing research in the field of pyridine synthesis. For instance, there is interest in developing new methods for the selective introduction of multiple functional groups into the pyridine scaffold . This could potentially impact the synthesis and applications of “this compound”.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, which may influence its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical processes, including those involving organometallic reagents
Result of Action
The compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, could potentially lead to various molecular and cellular changes .
Properties
IUPAC Name |
(4-heptylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-5-6-9-16-11-13-17(14-12-16)19(21)18-10-7-8-15-20-18/h7-8,10-15H,2-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQTRUIJSYSPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642009 |
Source
|
Record name | (4-Heptylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-98-1 |
Source
|
Record name | (4-Heptylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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